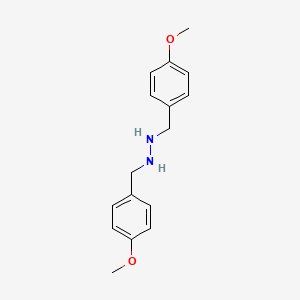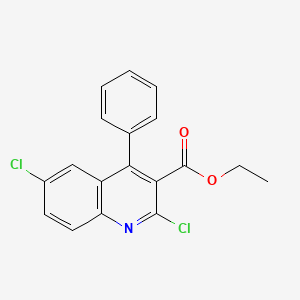
dimethyl 2-(methoxymethyl)succinate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
dimethyl 2-(methoxymethyl)succinate is an organic compound with the molecular formula C8H14O5. It is a derivative of succinic acid, where two of the hydrogen atoms are replaced by methoxymethyl groups. This compound is used in various chemical reactions and has applications in different scientific fields.
Méthodes De Préparation
dimethyl 2-(methoxymethyl)succinate can be synthesized through the esterification of succinic acid. The process involves reacting succinic acid with methanol in the presence of a catalyst, typically sulfuric acid, to form the ester. The reaction is carried out under reflux conditions to ensure complete conversion. Industrial production methods often involve the use of reactive distillation and a tubular reactor followed by separation of components from the reaction mixture . Another method involves esterifying dimethyl succinate and then synthesizing dimethyl (methoxymethyl)succinate by cooling the reaction mixture, adding methanol, and separating the product under pressure .
Analyse Des Réactions Chimiques
dimethyl 2-(methoxymethyl)succinate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols.
Substitution: It can undergo nucleophilic substitution reactions where the methoxymethyl group is replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide.
Applications De Recherche Scientifique
dimethyl 2-(methoxymethyl)succinate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It is used in the study of metabolic pathways involving succinic acid derivatives.
Industry: It is used in the production of polymers, resins, and other industrial chemicals
Mécanisme D'action
The mechanism of action of dimethyl (methoxymethyl)succinate involves its interaction with specific molecular targets and pathways. It can act as a substrate for enzymes involved in ester hydrolysis, leading to the formation of succinic acid and methanol. These products can then participate in various metabolic pathways, influencing cellular processes .
Comparaison Avec Des Composés Similaires
dimethyl 2-(methoxymethyl)succinate can be compared with other similar compounds such as:
Dimethyl succinate: A simpler ester of succinic acid without the methoxymethyl group.
Diethyl succinate: An ester of succinic acid with ethyl groups instead of methoxymethyl groups.
Dimethyl fumarate: An ester of fumaric acid, which is structurally similar but has different chemical properties and applications
This compound is unique due to the presence of the methoxymethyl group, which imparts different reactivity and properties compared to other succinate esters.
Propriétés
Numéro CAS |
25306-99-4 |
|---|---|
Formule moléculaire |
C8H14O5 |
Poids moléculaire |
190.19 g/mol |
Nom IUPAC |
dimethyl 2-(methoxymethyl)butanedioate |
InChI |
InChI=1S/C8H14O5/c1-11-5-6(8(10)13-3)4-7(9)12-2/h6H,4-5H2,1-3H3 |
Clé InChI |
HYPQWVMAJDZMLL-UHFFFAOYSA-N |
SMILES canonique |
COCC(CC(=O)OC)C(=O)OC |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details






Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![4-Amino-3-[(propan-2-YL)amino]benzoic acid](/img/structure/B8800168.png)







![6-Bromo-3-(trifluoromethyl)benzo[b]thiophene](/img/structure/B8800218.png)





